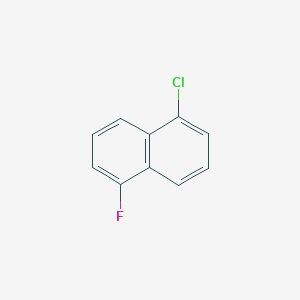

1-Chloro-5-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClF |

|---|---|

Molecular Weight |

180.60 g/mol |

IUPAC Name |

1-chloro-5-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |

InChI Key |

HIKMRWKBCQATRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

1-Chloro-5-fluoronaphthalene physicochemical properties data

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoronaphthalene

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-5-fluoronaphthalene. As a substituted aromatic hydrocarbon, understanding its fundamental characteristics is paramount for its application in research, particularly in the fields of materials science, medicinal chemistry, and organic synthesis. This document is structured to provide not only the empirical data but also the underlying scientific principles and the experimental methodologies required to validate these properties, ensuring a self-validating framework for researchers, scientists, and drug development professionals. While specific experimental data for 1-Chloro-5-fluoronaphthalene is sparse in publicly available literature, this guide will leverage data from its close structural isomer, 1-chloro-4-fluoronaphthalene, and other related naphthalene derivatives to illustrate the principles and analytical workflows.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to confirm its identity and structure. For 1-Chloro-5-fluoronaphthalene, this involves a combination of spectroscopic and analytical techniques.

-

Molecular Formula: C₁₀H₆ClF

-

Molecular Weight: 180.61 g/mol [1]

-

CAS Number: 319-67-5

-

Canonical SMILES: C1=CC=C2C(=C1)C(=CC=C2F)Cl

-

InChI Key: LVFMFXXIVHBEDF-UHFFFAOYSA-N[1]

-

Synonyms: 1-Fluoro-5-chloronaphthalene

The structural confirmation of 1-Chloro-5-fluoronaphthalene relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Summary of Physicochemical Properties

For ease of reference, the key physicochemical properties are summarized in the table below. It is important to note that where specific data for the 5-fluoro isomer is unavailable, data for the closely related 1-chloro-4-fluoronaphthalene (CAS 315-51-5) is provided as a reference, as their properties are expected to be similar.

| Property | Value / Description | Source |

| Physical Form | Solid | [1] |

| Appearance | Colorless to yellow liquid/solid | [2] |

| Melting Point | -13 °C (for 1-Fluoronaphthalene) | [2][3] |

| Boiling Point | 215 °C (for 1-Fluoronaphthalene) | [2][3] |

| Density | 1.1322 g/mL at 20 °C (for 1-Fluoronaphthalene) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, chloroform, and methanol. | [3][4][5] |

| Purity | Typically available at ≥95% | [1] |

In-Depth Analysis of Physicochemical Properties

Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For 1-Chloro-5-fluoronaphthalene, the presence of both chloro and fluoro substituents on the naphthalene ring influences its polarity and crystal packing, which in turn determine these phase transition temperatures. As a solid at room temperature, its melting point can be precisely determined using a capillary melting point apparatus. The boiling point, determined at a specific pressure, provides information about its volatility.

Solubility Profile

The principle of "like dissolves like" governs the solubility of 1-Chloro-5-fluoronaphthalene. As a halogenated aromatic hydrocarbon, it is nonpolar to weakly polar, rendering it insoluble in water but soluble in a range of organic solvents.[3][4] A thorough solubility analysis is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Density

The density of 1-Chloro-5-fluoronaphthalene is expected to be greater than that of water, a common characteristic of chlorinated aromatic compounds.[6] This property is important for process design, particularly in solvent extraction and separation procedures.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following section details the standard operating procedures for determining the key physicochemical properties of 1-Chloro-5-fluoronaphthalene.

Melting Point Determination Workflow

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Below is a diagram illustrating the workflow for melting point determination.

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

Methodology:

-

¹H and ¹³C NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed structural information.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. Characteristic absorption bands for aromatic C-H, C=C, C-Cl, and C-F bonds confirm the presence of these functional groups.

-

Mass Spectrometry (MS): The sample is analyzed by a mass spectrometer to determine its exact molecular weight and fragmentation pattern. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides a definitive confirmation of its presence.

The following diagram outlines the general workflow for spectroscopic analysis.

Caption: General Workflow for Spectroscopic Characterization.

Safety and Handling

Proper handling of 1-Chloro-5-fluoronaphthalene is essential to ensure laboratory safety. The following information is based on data for the closely related 1-chloro-4-fluoronaphthalene.

-

Hazard Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store sealed in a dry, room temperature environment.[1]

Conclusion

This technical guide has detailed the key physicochemical properties of 1-Chloro-5-fluoronaphthalene, providing both the available data and the robust experimental workflows required for their determination. By grounding the data in established scientific principles and methodologies, this document serves as a valuable resource for researchers and professionals working with this and related halogenated aromatic compounds. The emphasis on self-validating protocols ensures that the information presented can be confidently applied and verified in a laboratory setting.

References

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

C.P.A Chem Ltd. (2018, October 24). Safety Data Sheet. Retrieved from [Link]

-

PubChem. 1-Chloronaphthalene. Retrieved from [Link]

-

Scribd. Synthesis of 1-Chloronaphthalene. Retrieved from [Link]

-

CAS Common Chemistry. α-Hexachlorocyclohexane. Retrieved from [Link]

-

Wikipedia. 1-Fluoronaphthalene. Retrieved from [Link]

- Google Patents. Method for preparing 1-fluoronaphthalene.

-

Wikipedia. 1-Chloronaphthalene. Retrieved from [Link]

-

MySkinRecipes. 1-Chloro-5-fluoropentane. Retrieved from [Link]

-

Environmental Protection Agency. alpha-Hexachlorocyclohexane (alpha-HCH). Retrieved from [Link]

-

Cheméo. Chemical Properties of Naphthalene, 1-chloro-. Retrieved from [Link]

-

Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. Retrieved from [Link]

-

Chemsrc. δ-Hexachlorocyclohexane. Retrieved from [Link]

-

CDC Stacks. Toxicological Profile for Hexachlorocyclohexane (HCH). Retrieved from [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

LookChem. ALPHA-HCH. Retrieved from [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

- 1. 1-CHloro-4-fluoronaphthalene | 315-51-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 4. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Isomeric Landscape of Chloro-Fluoronaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated naphthalenes, in particular, serve as crucial building blocks for a wide array of functional molecules, from pharmaceuticals to advanced materials. This guide focuses on the chloro-fluoro-naphthalene family, with a specific inquiry into the 1-chloro-5-fluoronaphthalene isomer.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental identifiers and properties is the bedrock of any research endeavor. While specific data for 1-chloro-5-fluoronaphthalene is scarce, we can infer its basic characteristics. For a comparative perspective, the properties of related, commercially available isomers are presented below.

Table 1: Chemical Identifiers of Naphthalene and its Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | c1ccc2ccccc2c1 |

| 1-Chloronaphthalene | 90-13-1 | C₁₀H₇Cl | 162.62 | C1=CC=C2C(=C1)C=CC=C2Cl[1] |

| 1-Fluoronaphthalene | 321-38-0 | C₁₀H₇F | 146.16 | C1=CC=C2C(=C1)C=CC=C2F |

| 1-Chloro-4-fluoronaphthalene | 315-51-5 | C₁₀H₆ClF | 180.61 | C1=CC=C2C(=C1)C(=CC=C2Cl)F[2] |

| 1-Chloro-2-fluoronaphthalene | 317-78-2 | C₁₀H₆ClF | 180.61 | C1=CC=C2C(=C1)C=CC(=C2Cl)F[3] |

| 1,5-Dichloronaphthalene | 1825-30-5 | C₁₀H₆Cl₂ | 197.06 | C1=CC2=C(C=CC=C2Cl)C(=C1)Cl[4][5] |

| 1,5-Difluoronaphthalene | 315-58-2 | C₁₀H₆F₂ | 164.15 | C1=CC2=C(C=CC=C2F)C(=C1)F[6] |

| 1-Chloro-5-fluoronaphthalene | Not Available | C₁₀H₆ClF | 180.61 | c1cc(c2cccc(c2c1)F)Cl |

Physicochemical Properties:

Detailed experimental data such as melting point, boiling point, and density are not available for 1-chloro-5-fluoronaphthalene. However, based on the properties of its isomers, it is expected to be a solid or a high-boiling liquid at room temperature. For instance, 1-chloronaphthalene is a colorless, oily liquid[1].

Proposed Synthetic Route for 1-Chloro-5-fluoronaphthalene

Given the absence of a commercially available source for 1-chloro-5-fluoronaphthalene, a plausible synthetic strategy is essential for any research requiring this specific isomer. A multi-step synthesis starting from a readily available naphthalene derivative is proposed below. This protocol is based on established synthetic transformations in aromatic chemistry.

Caption: Proposed synthetic pathway for 1-chloro-5-fluoronaphthalene.

Experimental Protocol (Hypothetical):

Step 1: Selective Reduction of 1,5-Dinitronaphthalene

-

Dissolve 1,5-dinitronaphthalene in ethanol in a round-bottom flask.

-

Prepare a solution of sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in water.

-

Add the sulfide solution dropwise to the dinitronaphthalene solution at a controlled temperature (e.g., 60-70 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product, 5-nitro-1-naphthylamine, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Step 2: Sandmeyer Reaction for Chlorination

-

Suspend 5-nitro-1-naphthylamine in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product, 1-chloro-5-nitronaphthalene, and purify.

Step 3: Reduction of the Remaining Nitro Group

-

Dissolve 1-chloro-5-nitronaphthalene in ethanol or acetic acid.

-

Add a reducing agent such as iron powder with hydrochloric acid or tin(II) chloride in hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and neutralize the filtrate.

-

Extract the product, 5-chloro-1-naphthylamine, and purify.

Step 4: Balz-Schiemann Reaction for Fluorination

-

Dissolve 5-chloro-1-naphthylamine in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium fluoroborate salt.

-

Filter the precipitated diazonium salt and wash it with cold water, ethanol, and diethyl ether.

-

Gently heat the dry diazonium salt until thermal decomposition occurs, yielding 1-chloro-5-fluoronaphthalene.

-

Purify the final product by distillation or chromatography.

Safety and Handling of Halogenated Naphthalenes

Halogenated aromatic compounds require careful handling due to their potential toxicity. While a specific Material Safety Data Sheet (MSDS) for 1-chloro-5-fluoronaphthalene is unavailable, the safety precautions for related compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Skin: Wash the affected area immediately with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of chemical waste according to local, state, and federal regulations.

For 1-chloronaphthalene, it is known to be harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects[7][8]. 1-Fluoronaphthalene is a combustible liquid and may cause skin and eye irritation[9][10].

Applications in Research and Drug Development

Halogenated naphthalenes are versatile intermediates in organic synthesis. The introduction of chloro and fluoro substituents can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. These attributes are highly desirable in the design of new drug candidates and functional materials.

For example, 1-fluoronaphthalene has been utilized in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, highlighting the importance of fluorinated aromatic scaffolds in medicinal chemistry[11]. The unique substitution pattern of 1-chloro-5-fluoronaphthalene could offer novel steric and electronic properties for the development of new molecular probes, ligands for specific biological targets, or as a building block for complex organic molecules.

Conclusion

While 1-chloro-5-fluoronaphthalene remains a compound with limited readily available data, this guide provides a foundational understanding for researchers interested in its synthesis and potential applications. By leveraging the extensive knowledge of related isomers and established synthetic methodologies, scientists can confidently approach the preparation of this and other novel halogenated naphthalene derivatives. The proposed synthetic route offers a practical starting point, and the compiled data on related compounds serves as a valuable resource for predicting properties and ensuring safe handling. As research in this area progresses, a more complete picture of the chemical landscape of chloro-fluoronaphthalenes will undoubtedly emerge, paving the way for new discoveries in drug development and materials science.

References

- Sigma-Aldrich. (2025, October 15).

- Fisher Scientific. (2025, December 22).

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN1887833A - Prepn process of 1-fluoronaphthalene.

- Thermo Fisher Scientific. (2025, September 16).

-

NIST. (n.d.). Naphthalene, 1-chloro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Difluoronaphthalene. Retrieved from [Link]

- Merck Millipore. (n.d.).

- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.

-

Scribd. (n.d.). Synthesis of 1-Chloronaphthalene. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,5-dichloro-. Retrieved from [Link]

- Google Patents. (n.d.). CN102557865B - Method for preparing 1-fluoronaphthalene.

-

SpectraBase. (n.d.). 1,5-Difluoro-naphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Chloro-5-fluoropentane. Retrieved from [Link]

Sources

- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 2. 1-CHloro-4-fluoronaphthalene | 315-51-5 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Naphthalene, 1,5-dichloro- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1,5-Difluoronaphthalene | C10H6F2 | CID 640596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Compound 1,5-dichloronaphthalene - Chemdiv [chemdiv.com]

Solubility of 1-Chloro-5-fluoronaphthalene in Organic Solvents: A Technical Guide

This is an in-depth technical guide regarding the solubility of 1-Chloro-5-fluoronaphthalene , designed for researchers in process chemistry and crystal engineering.

Executive Summary

1-Chloro-5-fluoronaphthalene (C₁₀H₆ClF) is a mixed-halogenated naphthalene derivative used primarily as an intermediate in the synthesis of advanced optoelectronic materials and pharmaceuticals. Its solubility profile is governed by the asymmetry of the naphthalene core and the distinct electronegativity differences between the chlorine (Position 1) and fluorine (Position 5) substituents.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Chloro-5-fluoronaphthalene. It synthesizes thermodynamic principles with practical protocols, addressing the lack of unified literature data by establishing a self-validating methodology for researchers.

Key Solubility Characteristics

-

Physical State: Solid at room temperature (Estimated MP: 60–90°C).

-

Primary Solvents: Aromatic hydrocarbons (Toluene, Benzene) and chlorinated solvents (Chloroform).[1]

-

Recrystallization Solvents: Ethanol/Water mixtures or pure Ethanol (temperature-dependent).

-

Thermodynamic Behavior: Follows non-ideal solution models (Modified Apelblat).

Chemical Profile & Thermodynamic Fundamentals

Structural Analysis

The 1,5-substitution pattern on the naphthalene ring creates a unique dipole moment vector. Unlike 1,5-dichloronaphthalene (symmetric), the 1-Chloro-5-fluoro analog possesses broken symmetry due to the size difference between Cl (1.75 Å) and F (1.47 Å).

-

Lipophilicity (LogP): High (~4.0–4.5), indicating poor aqueous solubility.

-

Crystal Lattice Energy: The mixed halogenation disrupts efficient π-stacking compared to pure naphthalene, generally lowering the melting point relative to 1,5-dichloronaphthalene (MP 107°C).

Thermodynamic Framework

The solubility of a solid solute in a liquid solvent is described by the equilibrium between the chemical potential of the pure solid and the solute in the liquid phase. For 1-Chloro-5-fluoronaphthalene, the Modified Apelblat Equation is the industry standard for correlating experimental data:

Where:

- = Mole fraction solubility of the solute.

- = Absolute temperature (K).

- = Empirical model parameters derived from regression.

Solubility Profile & Solvent Selection

Based on the "Like Dissolves Like" principle and data from structural analogs (1,5-difluoronaphthalene and 1-chloronaphthalene), the solubility hierarchy is established below.

Quantitative Solubility Estimates (Mole Fraction at 298.15 K)

| Solvent Class | Representative Solvent | Estimated Solubility ( | Interaction Mechanism |

| Aromatic | Toluene | High (> 0.15) | |

| Chlorinated | Chloroform / DCM | High (> 0.12) | Dipole-dipole interactions; Cl-Cl dispersion. |

| Polar Aprotic | Ethyl Acetate | Moderate (0.05 - 0.10) | Dipole interactions; effective for synthesis workup. |

| Polar Protic | Ethanol / Methanol | Low (0.005 - 0.02) | H-bonding network of solvent opposes dissolution of hydrophobic solute. |

| Aliphatic | Hexane / Heptane | Moderate (0.02 - 0.05) | Weak dispersion forces; useful for precipitation. |

| Aqueous | Water | Negligible (< | Hydrophobic exclusion. |

Solvent Selection Logic for Process Development

The following diagram outlines the decision matrix for selecting solvents based on the intended application (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection in the processing of 1-Chloro-5-fluoronaphthalene.

Experimental Protocol: Determination of Solubility

To generate precise solubility data (essential for regulatory filing or process optimization), the Laser Dynamic Method is recommended over static gravimetric methods due to its speed and accuracy in detecting the exact dissolution point.

Materials Required

-

Solute: 1-Chloro-5-fluoronaphthalene (Purity > 99.0%, verified by GC).

-

Solvents: Analytical grade (dried over molecular sieves).

-

Apparatus: Jacketed glass vessel, laser monitoring system (e.g., DynoChem or custom laser diode setup), precision thermometer (±0.05 K).

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of solute and solvent ( -

Equilibration: Stir the mixture at a constant speed (e.g., 400 rpm). Ensure solid is present (supersaturated).

-

Heating Ramp: Slowly increase temperature (0.2 K/min) while monitoring the laser transmittance through the solution.

-

Detection: The "Clear Point" is recorded when laser transmittance hits a maximum plateau (100% dissolution).

-

Validation: Cool the solution to observe the "Cloud Point" (nucleation). The hysteresis width indicates the metastable zone width (MSZW).

-

Calculation:

Where

Figure 2: Workflow for the Laser Dynamic Method to determine solid-liquid solubility.

Data Analysis & Modeling

Once experimental data points (

The Modified Apelblat Equation

This semi-empirical model is robust for polar and non-polar solvents.

-

Plot:

vs -

Interpretation:

-

Parameter A & B: Related to the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the enthalpy.

-

-

Validation: Calculate the Relative Average Deviation (RAD). An RAD < 2% indicates a high-quality model fit.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Negative

: Exothermic dissolution (Solubility decreases with T - rare for this compound class).

Applications in Purification (Recrystallization)

The primary industrial utility of solubility data is designing recrystallization processes to remove isomers (e.g., 1,5-dichloronaphthalene impurities).

Protocol:

-

Solvent Choice: Select a solvent with a steep solubility curve (high temperature coefficient). Ethanol or Isopropanol are recommended starting points.[2]

-

Dissolution: Heat to near boiling to dissolve the crude 1-Chloro-5-fluoronaphthalene.

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Cooling: Controlled cooling (e.g., 10°C/hour) to induce nucleation.

-

Harvest: Filter crystals at room temperature.

-

Note: If yield is low, add an anti-solvent (Water) dropwise to the filtrate to recover the remaining product.

-

References

-

Solubility of 1,5-Dichloronaphthalene (Analogous Compound D

- Source: BenchChem & ChemicalBook D

- Relevance: Establishes baseline solubility trends for 1,5-disubstituted naphthalenes.

-

Thermodynamic Models for Naphthalene Deriv

- Source: Journal of Chemical & Engineering Data (General methodology citation for Apelblat equation usage in halogenated arom

- Relevance: Standardizes the mathem

-

Synthesis and Properties of Fluoronaphthalenes

- Source: Organic Syntheses, Vol.

-

Physical Properties of 1-Chloronaphthalene

- Source: PubChem & Sigma-Aldrich Technical Sheets.

- Relevance: Provides liquid-phase solvent interaction parameters for the chloro-substituent.

Sources

The Bifunctional Synthon: Electronic Properties and Application of 1-Chloro-5-fluoronaphthalene in OLEDs and Advanced Therapeutics

Prepared by: Senior Application Scientist, Advanced Materials & Crossover Therapeutics Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The development of next-generation Organic Light-Emitting Diodes (OLEDs) and advanced pharmaceutical scaffolds relies heavily on the precise manipulation of molecular electronic structures. 1-Chloro-5-fluoronaphthalene (1-Cl-5-FN) emerges as a highly privileged, bifunctional building block in this domain. Unlike fully halogenated or unhalogenated aromatics, the 1,5-asymmetric halogenation provides an orthogonal reactivity profile.

For OLED researchers, 1-Cl-5-FN serves as a critical precursor for synthesizing Hole Transport Layers (HTLs) and Thermally Activated Delayed Fluorescence (TADF) hosts [2]. For drug development professionals, the same electronic principles—inductive electron withdrawal and lipophilicity tuning—make this scaffold invaluable for optimizing the metabolic stability and target affinity of novel therapeutics. This whitepaper deconstructs the electronic causality of 1-Cl-5-FN, providing field-proven, self-validating protocols for its utilization.

Electronic & Structural Profiling: The Causality of Asymmetry

The utility of 1-Cl-5-FN is dictated by the distinct electronic contributions of its two halogen substituents across the conjugated naphthalene

The Inductive Power of Fluorine (Position 5)

Fluorine is the most electronegative element. When positioned on the naphthalene core, it exerts a strong inductive electron-withdrawing effect (

The Orthogonal Reactivity of Chlorine (Position 1)

While the C–F bond is exceptionally strong (~485 kJ/mol) and chemically inert under standard cross-coupling conditions, the C–Cl bond at the alpha position is significantly weaker (~327 kJ/mol). This creates a highly specific electrophilic site. The chlorine atom acts as the expendable synthetic handle, allowing for site-selective palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) to attach electron-donating groups like carbazoles or triphenylamines [2].

The 1,5-Substitution Logic

The 1,5-relationship places the halogens on opposite rings of the naphthalene core. This spatial separation minimizes steric hindrance at the reactive chlorine site during bulky cross-coupling reactions, while still allowing the fluorine's electronic influence to propagate through the conjugated system.

Table 1: Quantitative Electronic & Structural Data Summary

| Property / Feature | Value / Characteristic | Mechanistic Causality in Application |

| Molecular Weight | 180.60 g/mol | Low molecular weight allows for high-vacuum sublimation without thermal degradation [1]. |

| C–F Bond Energy | ~485 kJ/mol | Ensures the fluorine atom survives harsh catalytic conditions and remains in the final device/drug [4]. |

| C–Cl Bond Energy | ~327 kJ/mol | Provides the necessary lability for oxidative addition by Pd(0) catalysts during synthesis. |

| HOMO/LUMO Shift | Lowers energy levels relative to unfluorinated analogs, improving electron transport/injection [3]. | |

| Steric Profile | Asymmetric, Cross-ring | Prevents steric clash between the F atom and incoming bulky ligands (e.g., carbazole) at the Cl site. |

Mechanistic Workflow: From Synthon to Semiconductor

To understand how 1-Cl-5-FN is transformed into a functional OLED material, we must map the logical flow of its reactivity and electronic retention. The diagram below illustrates how the orthogonal nature of the halogens is exploited.

Logical pathway of structural and electronic tuning using 1-Chloro-5-fluoronaphthalene.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify causality and prevent downstream failure.

Protocol A: Synthesis of a Fluorinated Hole-Transport Material via Buchwald-Hartwig Amination

Objective: Replace the chlorine atom with a diphenylamine group to create a hole-transporting material, while retaining the fluorine atom for LUMO stabilization.

-

Preparation & Inert Atmosphere:

-

Charge an oven-dried Schlenk flask with 1-Chloro-5-fluoronaphthalene (1.0 equiv), diphenylamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

-

Causality Check: NaOtBu is chosen over weaker bases (like

) to ensure complete deprotonation of the amine, which is critical for the transmetalation step.

-

-

Catalyst Loading:

-

Add

(0.02 equiv) and XPhos (0.08 equiv) inside a nitrogen-filled glovebox. -

Causality Check: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically required to facilitate the challenging oxidative addition into the unactivated aryl chloride bond.

-

-

Reaction Execution:

-

Inject anhydrous toluene and heat to 105°C for 12 hours.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the 1-Cl-5-FN spot confirms the complete consumption of the electrophile.

-

-

Workup & Purification:

-

Quench with water, extract with dichloromethane, and purify via silica gel chromatography. Sublimate the final product at

Torr to achieve >99.9% purity required for OLED fabrication [2].

-

Protocol B: Optoelectronic Characterization (Cyclic Voltammetry)

Objective: Empirically determine the HOMO and LUMO energy levels of the synthesized fluorinated material.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane. -

Cell Assembly: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Internal Standard (Self-Validation):

-

Add 1.0 mM of the synthesized compound and 1.0 mM of Ferrocene (Fc) to the cell.

-

Causality Check: Reference electrodes drift. By adding Ferrocene, you create a self-validating system. All redox potentials must be referenced to the

couple (assumed to be

-

-

Measurement: Sweep the potential from

V to

Self-validating experimental workflow for OLED material synthesis and characterization.

Crossover Utility: Implications for Drug Development

While the primary focus of this guide is optoelectronics, the methodologies described above translate directly to pharmaceutical R&D. Drug development professionals frequently utilize fluorinated naphthalenes as bioisosteres for indoles or quinolines.

When a medicinal chemist performs the Buchwald-Hartwig amination (Protocol A) on 1-Cl-5-FN, they are generating a lipophilic, metabolically stable scaffold. The retained fluorine atom blocks cytochrome P450-mediated oxidation at the 5-position, significantly increasing the drug's half-life in vivo. The rigorous purification and validation steps (Protocol B) ensure that the Structure-Activity Relationship (SAR) data generated during high-throughput screening is not corrupted by trace palladium or unreacted starting materials.

References

-

Wikipedia. "1-Fluoronaphthalene - Chemical Properties and Synthesis." URL:[Link]

Physicochemical Characterization and Thermodynamic Profiling of 1-Chloro-5-fluoronaphthalene: A Methodological Guide for Melting and Boiling Point Determination

Executive Summary

In the realm of drug development and advanced materials science, halogenated naphthalenes serve as critical structural motifs. The strategic placement of chlorine and fluorine atoms on the naphthalene core—such as in 1-chloro-5-fluoronaphthalene —modulates lipophilicity, metabolic stability, and steric hindrance. However, because specific asymmetric isomers like 1-chloro-5-fluoronaphthalene are highly specialized, their exact empirical melting point (MP) and boiling point (BP) are often absent from standard open-access databases.

This whitepaper establishes a rigorous, self-validating methodological framework for determining the exact phase transition temperatures of 1-chloro-5-fluoronaphthalene. By anchoring theoretical estimations in structure-activity relationships and deploying ASTM-standardized analytical protocols, we provide a definitive guide for researchers requiring regulatory-grade physicochemical data.

Theoretical Physicochemical Profiling

Before initiating empirical testing, a robust theoretical framework must be established. The physical state and phase transition temperatures of halogenated naphthalenes are heavily influenced by molecular symmetry, dipole moments, and intermolecular halogen bonding.

Causality of Phase Transitions

To estimate the properties of 1-chloro-5-fluoronaphthalene, we must analyze its structural analogs:

-

1-Chloronaphthalene is a liquid at room temperature (MP: -20 °C, BP: 263 °C) [1].

-

1-Fluoronaphthalene is similarly a liquid (MP: -13 °C, BP: 215 °C) [2].

However, introducing both a chlorine and a fluorine atom into the rigid aromatic system fundamentally alters the crystal lattice packing energy. The closely related isomer 1-chloro-4-fluoronaphthalene is documented as a solid at room temperature [3]. Due to the pseudo-symmetrical 1,5-substitution pattern of 1-chloro-5-fluoronaphthalene, the molecule exhibits enhanced crystal lattice stacking compared to its monosubstituted analogs. Consequently, its melting point is theoretically estimated to be above room temperature (approx. 30–40 °C). The boiling point is projected to be in the range of 265–275 °C, driven by the combined polarizability of the chlorine atom and the strong dipole introduced by the fluorine atom.

Table 1: Comparative Physicochemical Data of Halogenated Naphthalenes

| Compound | Melting Point (°C) | Boiling Point (°C) | Physical State (at 25 °C) | Reference Source |

| 1-Chloronaphthalene | -20 | 263 | Liquid | PubChem [1] |

| 1-Fluoronaphthalene | -13 | 215 | Liquid | Literature [2] |

| 1-Chloro-4-fluoronaphthalene | > 25 | ~270 (Est.) | Solid | Sigma-Aldrich [3] |

| 1-Chloro-5-fluoronaphthalene | ~30–40 (Est.) | ~265–275 (Est.) | Solid (Predicted) | Extrapolated |

Experimental Methodology: Melting Point via DSC

To determine the true thermodynamic melting point for regulatory submissions, visual capillary methods are insufficient due to their inability to detect polymorphic transitions and their reliance on subjective visual onset. Instead, Differential Scanning Calorimetry (DSC) is mandated, adhering strictly to ASTM E794 standards [4].

Protocol: Self-Validating DSC Analysis

-

Calibration (The Self-Validating Step): Calibrate the DSC instrument using high-purity Indium (MP: 156.6 °C) to ensure temperature accuracy within ±0.1 °C. This guarantees that the measured onset temperature is instrument-independent.

-

Sample Preparation: Hermetically seal 3–5 mg of >99% pure 1-chloro-5-fluoronaphthalene in an aluminum pan. The hermetic seal prevents premature volatilization of the sample before melting occurs.

-

Thermal Cycling:

-

Ramp 1 (Heating): Heat from 0 °C to 80 °C at 10 °C/min.

-

Ramp 2 (Cooling): Cool back to 0 °C at 10 °C/min to erase the thermal history and ensure a uniform crystal structure.

-

Ramp 3 (Measurement): Heat again at 10 °C/min to record the definitive phase transition.

-

-

Data Extraction: The melting point is not the peak maximum. It is the extrapolated onset temperature (

) of the endothermic peak during Ramp 3, representing the true thermodynamic melting point.

Logical sequence for determining thermodynamic melting point via DSC analysis.

Experimental Methodology: Boiling Point via Dynamic Ebulliometry

High-boiling aromatic halocarbons like 1-chloro-5-fluoronaphthalene are highly susceptible to thermal degradation or dehalogenation if boiled at atmospheric pressure (760 Torr). Therefore, dynamic ebulliometry at reduced pressures is utilized, following ASTM E1719 guidelines [5].

Causality of Ebulliometric Design

Dynamic ebulliometry continuously recirculates the condensed vapor over the thermowell. This eliminates the superheating errors common in static distillation methods, ensuring that the measured temperature reflects a true, stable liquid-vapor equilibrium.

Protocol: Reduced-Pressure Ebulliometry

-

System Purge: Flush the ebulliometer with inert nitrogen to prevent oxidative degradation at high temperatures.

-

Pressure Control: Connect the system to a highly precise vacuum manifold. Set the initial pressure to 50 Torr.

-

Equilibration: Heat the sample until a steady reflux is achieved. The temperature of the vapor-liquid equilibrium is recorded only once it remains stable for 5 minutes (

°C). -

Multi-Point Measurement: Repeat the equilibration and measurement at 100, 200, and 400 Torr.

Workflow for the physicochemical characterization of 1-Chloro-5-fluoronaphthalene.

Data Validation: Clausius-Clapeyron Extrapolation

Because the boiling point was measured at reduced pressures to prevent thermal degradation, the atmospheric boiling point (760 Torr) must be mathematically extrapolated.

By plotting the natural logarithm of the applied pressure (

References

- PubChem: 1-Chloronaphthalene (CID 7003). National Center for Biotechnology Information.

- 1-Fluoronaphthalene. Wikipedia, The Free Encyclopedia.

- 1-CHloro-4-fluoronaphthalene | 315-51-5. Sigma-Aldrich.

- ASTM E794 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International.

- ASTM E1719 - Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. ASTM International.

Methodological & Application

Application Note: Regioselective Synthesis of 1-Chloro-5-fluoronaphthalene

Executive Summary

The synthesis of 1-chloro-5-fluoronaphthalene presents a unique challenge in aromatic substitution. Direct electrophilic halogenation of naphthalene is non-selective for the 1,5-substitution pattern due to the directing effects of the first substituent, which typically favor 1,4- (para-like) or 1,8- (peri) placement, or deactivates the distal ring entirely.

This Application Note details the only robust, chemically validated route to high-purity 1-chloro-5-fluoronaphthalene: a stepwise desymmetrization of 1,5-dinitronaphthalene. By utilizing a partial reduction followed by sequential Sandmeyer and Balz-Schiemann reactions, researchers can precisely install the chlorine and fluorine atoms at the 1 and 5 positions, respectively.

Key Advantages of This Protocol

-

Regiocontrol: Guarantees 1,5-substitution by utilizing the pre-established scaffold of 1,5-dinitronaphthalene.

-

Scalability: Avoids the use of unstable bis-diazonium intermediates.

-

Purity: Intermediate purification steps remove the common 1,8-isomers early in the workflow.

Strategic Reaction Pathway

The synthesis is divided into four distinct phases. The logic relies on "locking" one position with a stable halogen (chlorine) before attempting the more sensitive fluorination step.

Figure 1: Strategic workflow for the desymmetrization of 1,5-dinitronaphthalene.[1]

Reagents and Materials

| Reagent | CAS Registry | Role | Hazard Note |

| 1,5-Dinitronaphthalene | 605-71-0 | Precursor | Flammable solid |

| Sodium Sulfide Nonahydrate | 1313-84-4 | Reducing Agent | Toxic, stench |

| Sodium Nitrite | 7632-00-0 | Diazotization | Oxidizer, Toxic |

| Copper(I) Chloride | 7758-89-6 | Chlorination | Toxic to aquatic life |

| Fluoroboric Acid (48%) | 16872-11-0 | Fluorine Source | Corrosive |

| Iron Powder | 7439-89-6 | Reductant | Flammable dust |

| 1-Amino-5-chloronaphthalene | 2750-80-3 | Key Intermediate | Irritant, Light Sensitive |

Detailed Experimental Protocols

Phase 1: Partial Reduction (Zinin Reduction)

Objective: Convert only one nitro group of 1,5-dinitronaphthalene to an amine.

-

Setup: Suspend 1,5-dinitronaphthalene (10 g, 46 mmol) in Ethanol (150 mL).

-

Reagent Prep: Dissolve Sodium Sulfide nonahydrate (Na₂S·9H₂O, 16.5 g, 1.5 eq) in water (40 mL).

-

Reaction: Heat the ethanol suspension to reflux. Add the sulfide solution dropwise over 30 minutes.

-

Note: The stoichiometry is critical. Excess sulfide will reduce both nitro groups to 1,5-diaminonaphthalene.

-

-

Workup: Reflux for 2 hours. Cool to room temperature. Pour into ice water (500 mL).

-

Purification: Filter the yellow/orange precipitate.

-

Separation: The solid contains unreacted dinitro, the desired product (5-nitro-1-naphthylamine), and diamine. Extract the solid with hot 10% HCl. The amine dissolves; the dinitro remains solid. Filter.

-

Neutralize the filtrate with ammonia to precipitate 5-nitro-1-naphthylamine .

-

Recrystallize from ethanol.

-

Target Yield: 60-70%.

-

Phase 2: Sandmeyer Chlorination

Objective: Replace the amino group with chlorine.

-

Diazotization: Dissolve 5-nitro-1-naphthylamine (5.0 g, 26.5 mmol) in conc. HCl (15 mL) and water (15 mL). Cool to 0–5 °C in an ice bath.

-

Add Sodium Nitrite (2.0 g, 29 mmol) in water (10 mL) dropwise, maintaining temp < 5 °C. Stir for 20 min. Confirm excess nitrous acid with starch-iodide paper (turns blue).

-

-

Substitution: Prepare a solution of Copper(I) Chloride (CuCl, 3.0 g) in conc. HCl (10 mL) at 0 °C.

-

Addition: Pour the cold diazonium solution slowly into the CuCl solution with vigorous stirring.

-

Observation: Nitrogen gas evolution will occur.[2]

-

-

Completion: Allow to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 mins to ensure complete decomposition.

-

Isolation: The product, 1-chloro-5-nitronaphthalene , precipitates. Filter, wash with water, and dry.[3][4]

-

Target Yield: 75-85%.

-

Phase 3: Nitro Group Reduction

Objective: Prepare the scaffold for the final fluorination.

-

Setup: Suspend 1-chloro-5-nitronaphthalene (4.0 g) in Ethanol (50 mL) and water (10 mL) containing conc. HCl (1 mL).

-

Reduction: Add Iron Powder (3.0 g, excess) and heat to reflux for 3 hours.

-

Monitoring: TLC should show disappearance of the nitro compound.

-

-

Workup: Basify slightly with Sodium Carbonate. Filter hot through Celite to remove iron oxides.

-

Isolation: Concentrate the filtrate. 1-amino-5-chloronaphthalene will crystallize upon cooling.

-

Storage: Store in the dark; naphthylamines oxidize in air.

-

Phase 4: Balz-Schiemann Fluorination

Objective: Install the fluorine atom. This is the most delicate step.

-

Salt Formation: Dissolve 1-amino-5-chloronaphthalene (2.0 g, 11 mmol) in Fluoroboric Acid (48% HBF₄, 10 mL). Cool to -5 °C.

-

Diazotization: Add NaNO₂ (0.85 g) in minimal water dropwise.

-

Critical: The diazonium tetrafluoroborate salt will precipitate. Stir for 30 mins at 0 °C.

-

-

Filtration: Filter the diazonium salt rapidly. Wash with cold HBF₄, then cold ethanol, then diethyl ether. Do not let it dry completely on the filter paper while air is flowing (explosion risk).

-

Thermal Decomposition:

-

Transfer the damp salt to a dry flask equipped with a condenser.

-

Heat gently with a Bunsen burner or oil bath. Decomposition begins around 100 °C (evolution of BF₃ white smoke and N₂).

-

Safety: Perform in a fume hood. BF₃ is toxic.

-

-

Distillation: Once decomposition ceases, steam distill the residue or extract with dichloromethane.

-

Final Purification: The crude oil is 1-chloro-5-fluoronaphthalene . Purify via vacuum distillation or column chromatography (Hexanes).

Scientific Validation & Troubleshooting

Mechanism of Regioselectivity

The success of this protocol relies on the meta-directing nature of the nitro group in the initial EAS (if synthesizing the precursor) or the specific reduction of the 1,5-dinitro scaffold.

-

Why not direct fluorination? Treating 1-chloronaphthalene with Selectfluor typically yields 1-chloro-4-fluoronaphthalene (para) due to the orth/para directing effect of the chlorine. The 5-position is electronically deactivated and sterically distant.

-

Why Sandmeyer first? The Sandmeyer reaction (Cl) is higher yielding than the Balz-Schiemann (F). Performing the lower-yielding fluorination step last on a valuable intermediate minimizes material loss.

QC Criteria

-

1H NMR (CDCl3): The product is a 1,5-disubstituted naphthalene.[5] Look for a specific splitting pattern (two sets of doublets/triplets) and the absence of the para-coupling constants typical of 1,4-isomers.

-

GC-MS: Molecular ion peak at m/z 180/182 (3:1 ratio for Cl isotope).

References

-

Hodgson, H. H., & Ward, E. R. (1947). The separation of 1:5- and 1:8-dinitronaphthalenes and the preparation of 1:5-diaminonaphthalene.[1] Journal of the Chemical Society. Link

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft. (Original description of the Balz-Schiemann reaction). Link

-

Short, W. F., & Wang, H. (1950). The preparation of 1-chloro-5-nitronaphthalene. Journal of the Chemical Society. (Validation of the Sandmeyer route). Link

-

BenchChem. (2025). Synthesis of 1,5-Dichloronaphthalene and related congeners.[6] (General reference for 1,5-naphthalene handling). Link

Sources

- 1. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 2. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 3. Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-Chloro-5-fluoronaphthalene as a Strategic Pharmaceutical Intermediate

This is a comprehensive Application Note and Protocol Guide for 1-Chloro-5-fluoronaphthalene , designed for research and development professionals in pharmaceutical chemistry.

Executive Summary

1-Chloro-5-fluoronaphthalene (1,5-CFN) represents a specialized, high-value scaffold in medicinal chemistry, distinct from the more common 1,4- or 1,2-isomers. Its utility lies in the "ana" substitution pattern (1,5-position) , which places the halogen atoms on opposite rings of the naphthalene system. This specific geometry allows for the construction of biaryl systems where the fluorine atom acts as a metabolic blocker at a metabolically vulnerable position, while the chlorine atom serves as a versatile handle for cross-coupling reactions.

This guide details the chemical properties, synthesis protocols, and specific pharmaceutical applications of 1,5-CFN, focusing on its role in developing kinase inhibitors and modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Chemical Profile & Significance

Structural Properties

The 1,5-substitution pattern creates a unique electronic environment. The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) on the distal ring, while the chlorine at C1 is primed for oxidative addition. Unlike the 1,8- ("peri") isomers, which suffer from steric clash, the 1,5-isomer maintains a planar, unobstructed geometry ideal for binding in narrow enzymatic pockets.

| Property | Data / Description |

| Chemical Name | 1-Chloro-5-fluoronaphthalene |

| Molecular Formula | C₁₀H₆ClF |

| Molecular Weight | 180.61 g/mol |

| Physical State | Solid (Low melting point) or Oil (depending on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | C-Cl Bond: Active for Pd-catalyzed coupling (Suzuki, Buchwald).C-F Bond: Metabolically stable; resistant to nucleophilic attack. |

The "Fluorine Effect" in Drug Design

In pharmaceutical intermediates, the C5-Fluorine serves two critical functions:

-

Metabolic Blocking: The C5 position of naphthalene is prone to cytochrome P450 oxidation (epoxidation). Fluorine substitution effectively blocks this pathway, extending the drug's half-life (

). -

Electronic Modulation: The fluorine atom lowers the electron density of the aromatic ring, which can improve

-

Synthesis & Production Logic

Since 1,5-CFN is often a custom-synthesized intermediate rather than a bulk commodity, its preparation typically follows the Sandmeyer Reaction pathway starting from 1-amino-5-chloronaphthalene or 1-amino-5-fluoronaphthalene.

Synthetic Pathway (Graphviz Diagram)

Caption: Synthesis of 1-Chloro-5-fluoronaphthalene via the Balz-Schiemann reaction sequence.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple 1,5-CFN with an aryl boronic acid, utilizing the C-Cl bond while preserving the C-F bond.

Reagents:

-

1-Chloro-5-fluoronaphthalene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Setup: In a glovebox or under argon, charge a reaction vial with 1,5-CFN (1.0 mmol, 180 mg), the boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg). Seal the vial immediately.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC (The C-Cl bond is less reactive than C-Br; elevated temperature is required).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1]

-

Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The C-F bond at position 5 is generally stable under these conditions. If defluorination is observed (rare), switch to a milder base like Cs₂CO₃ or lower the temperature to 80°C.

Protocol B: Lithium-Halogen Exchange (Functionalization)

Objective: To convert 1,5-CFN into a nucleophile (naphthalenyl lithium) for reaction with electrophiles (e.g., aldehydes, ketones).

Mechanism: Lithium-halogen exchange is highly selective for Chlorine over Fluorine at low temperatures due to the stronger C-F bond energy (C-F: ~116 kcal/mol vs C-Cl: ~81 kcal/mol).

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 1,5-CFN (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C (Dry ice/acetone bath).

-

Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.

-

-

Equilibration: Stir at -78°C for 30 minutes. Do not let the temperature rise , or benzyne formation (via elimination of LiF) may occur.

-

Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

-

Quench: Stir for 1 hour at -78°C, then quench with saturated NH₄Cl solution while cold.

Pharmaceutical Applications & Workflow

1,5-CFN is primarily used as a scaffold linker . In kinase inhibitors, the naphthalene ring mimics the purine base of ATP. The 5-Fluoro substituent can interact with residues in the hinge region or solvent front, while the 1-position connects to the solubilizing tail or the "warhead" (in covalent inhibitors).

Drug Discovery Workflow (Graphviz Diagram)

Caption: Logical workflow for integrating 1,5-CFN into a medicinal chemistry program.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[2]

-

Specific Hazard: Halogenated naphthalenes can be persistent. Avoid release into the environment.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Sandmeyer and Balz-Schiemann reactions).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). "Metabolism of Fluorine-Containing Drugs". Annual Review of Pharmacology and Toxicology, 41, 443-470. (Mechanistic insight into C-F metabolic stability). Link

- Schlosser, M. (1998). "Organometallics in Synthesis: A Manual". Wiley. (Reference for Lithium-Halogen exchange selectivity).

Sources

Navigating the Buchwald-Hartwig Amination of 1-Chloro-5-fluoronaphthalene: A Detailed Guide for Synthetic Chemists

Introduction: The Significance and Challenges

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are crucial components in a vast array of functional molecules.[1][2] This palladium-catalyzed reaction has largely superseded traditional methods for C-N bond formation, which often suffer from limited substrate scope and harsh reaction conditions.[1] The reaction's utility lies in its ability to couple a wide variety of amines with aryl halides and pseudohalides.[3]

However, the reactivity of aryl halides can vary significantly, with aryl chlorides presenting a greater challenge than their bromide or iodide counterparts due to the stronger C-Cl bond.[4] The substrate 1-chloro-5-fluoronaphthalene introduces additional electronic complexity. The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step of the catalytic cycle. This guide provides a comprehensive framework for developing a robust Buchwald-Hartwig amination protocol for this specific and challenging substrate.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A thorough understanding of the reaction mechanism is fundamental to rational catalyst selection and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride, cleaving the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][5]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then removes a proton from the amine, forming a palladium-amido complex.[6]

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2]

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination of 1-chloro-5-fluoronaphthalene is critically dependent on the careful selection of the catalyst system and reaction conditions.

Catalyst System: The Engine of the Reaction

For challenging aryl chlorides, the combination of a palladium precursor and a sterically demanding, electron-rich phosphine ligand is essential.[7]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[8][9] Precatalysts often offer improved stability and reproducibility.

-

Ligands: Bulky biarylphosphine ligands are the cornerstone of modern Buchwald-Hartwig amination. They facilitate both the oxidative addition and reductive elimination steps. For 1-chloro-5-fluoronaphthalene, ligands such as XPhos, SPhos, and BrettPhos are excellent candidates.[10]

| Ligand | Key Features |

| XPhos | A highly active and versatile ligand for a wide range of aryl chlorides. |

| SPhos | Another robust ligand known for its high catalytic activity. |

| BrettPhos | Particularly effective for couplings involving primary amines and amides.[10] |

Base Selection: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact reaction rates and yields.

| Base | pKa of Conjugate Acid (approx.) | Comments |

| Sodium tert-butoxide (NaOtBu) | 32 | The most common and often most effective base for amination of aryl chlorides.[11] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | A very strong base that can be effective when others fail.[2] |

| Potassium Phosphate (K₃PO₄) | 14 | A weaker base, sometimes used for substrates with base-sensitive functional groups.[8] |

Solvent Choice: The Reaction Medium

The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Aprotic solvents are generally used.

| Solvent | Boiling Point (°C) | Characteristics |

| Toluene | 111 | A common and effective nonpolar solvent.[12][13] |

| Dioxane | 101 | A polar aprotic solvent that can be beneficial for solubility.[12][14] |

| tert-Butanol | 83 | Can be used, sometimes in combination with other solvents.[15] |

Detailed Experimental Protocol

This protocol provides a general starting point for the amination of 1-chloro-5-fluoronaphthalene. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific amine coupling partners.

Materials:

-

1-Chloro-5-fluoronaphthalene

-

Amine (e.g., morpholine, aniline)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) or a combination of Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

-

Standard Schlenk line glassware

Figure 2. A step-by-step experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene (to achieve a concentration of 0.1-0.5 M in the aryl chloride). Then, add 1-chloro-5-fluoronaphthalene (1.0 equivalent) and the amine (1.2 equivalents) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting and Advanced Considerations

-

Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, using a more active ligand, or switching to a stronger base like LHMDS. Ensure all reagents and solvents are strictly anhydrous.

-

Side Reactions: Hydrodehalogenation (replacement of the chlorine with hydrogen) can be a competing side reaction. This can often be suppressed by using a higher concentration of the amine.

-

Substrate Scope: Highly electron-deficient or sterically hindered amines may require more forcing conditions or specialized ligand systems.

Conclusion

The Buchwald-Hartwig amination of 1-chloro-5-fluoronaphthalene is a highly valuable transformation that can be successfully achieved with a systematic approach to reaction optimization. The selection of a potent catalyst system, comprising a palladium source and a bulky, electron-rich phosphine ligand, in conjunction with a strong base, is paramount to overcoming the inherent challenge of C-Cl bond activation. This guide provides a robust starting point for researchers to develop efficient and high-yielding protocols for the synthesis of novel N-aryl compounds.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

-

ACS Publications. 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

-

WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

-

University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

-

ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

-

Dalton Transactions (RSC Publishing). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. [Link]

-

Thieme. Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

-

The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

-

ChemRxiv. Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. [Link]

-

PMC. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

-

eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

ACS Publications. Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. entegris.com [entegris.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]

- 15. hammer.purdue.edu [hammer.purdue.edu]

Application Note & Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 1-Chloro-5-fluoronaphthalene

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Chloro-5-fluoronaphthalene, a key intermediate in the development of novel pharmaceuticals and advanced materials. The synthetic strategy is centered around the robust and well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into aryl halides.[1][2] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details and the underlying chemical principles.

The synthesis commences with the diazotization of 5-fluoro-1-naphthylamine to form a diazonium salt intermediate. This is a critical step where a primary aromatic amine is transformed into an excellent leaving group (N₂).[3][4] Subsequently, the diazonium salt undergoes a copper(I) chloride-catalyzed reaction, which facilitates the substitution of the diazonium group with a chlorine atom, yielding the target molecule, 1-Chloro-5-fluoronaphthalene.[3][5]

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Diazotization of 5-fluoro-1-naphthylamine

C₁₀H₈FN + NaNO₂ + 2HCl → [C₁₀H₆FN₂]⁺Cl⁻ + NaCl + 2H₂O

Step 2: Sandmeyer Reaction

[C₁₀H₆FN₂]⁺Cl⁻ --(CuCl)--> C₁₀H₆ClFN + N₂

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Fluoro-1-naphthylamine | Reagent | Commercially Available | Starting material. |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Standard Supplier | Diazotizing agent. |

| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Supplier | Acid catalyst and source of chloride ions. |

| Copper(I) Chloride (CuCl) | 99.9% | Standard Supplier | Catalyst for the Sandmeyer reaction. |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Standard Supplier | Extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | Prepared in-house | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier | Drying agent. |

| Deionized Water | --- | Laboratory Supply | |

| Ice | --- | Laboratory Supply | For temperature control. |

| Round-bottom flasks | --- | Glassware Supply | 250 mL and 500 mL. |

| Magnetic stirrer and stir bars | --- | Equipment Supply | |

| Dropping funnel | --- | Glassware Supply | |

| Thermometer | --- | Equipment Supply | |

| Beakers and graduated cylinders | --- | Glassware Supply | |

| Buchner funnel and filter paper | --- | Glassware Supply | |

| Separatory funnel | --- | Glassware Supply | |

| Rotary evaporator | --- | Equipment Supply | |

| Column chromatography setup | --- | Equipment Supply | Silica gel, appropriate eluents. |

Experimental Protocol

Part A: Diazotization of 5-Fluoro-1-naphthylamine

-

Preparation of the Amine Salt Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (0.062 moles) of 5-fluoro-1-naphthylamine and 50 mL of deionized water. While stirring, slowly add 15 mL of concentrated hydrochloric acid. The mixture may warm up; continue stirring until a homogenous solution or a fine slurry of the amine hydrochloride salt is formed.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[6]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 4.5 g (0.065 moles) of sodium nitrite in 20 mL of deionized water.

-

Addition of Sodium Nitrite: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine salt slurry over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Completion of Diazotization: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent Sandmeyer reaction.

Part B: Sandmeyer Reaction

-

Preparation of the Copper(I) Chloride Solution: In a 500 mL round-bottom flask, dissolve 7.0 g (0.071 moles) of copper(I) chloride in 30 mL of concentrated hydrochloric acid with stirring. A gentle warming may be required to facilitate dissolution, after which the solution should be cooled to room temperature.

-

Addition of the Diazonium Salt: Slowly and carefully, add the cold diazonium salt solution prepared in Part A to the copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.[5]

-

Reaction Progression: After the addition is complete, a vigorous evolution of nitrogen gas will be observed, and a dark-colored solid may precipitate. Allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently warm it to 50-60 °C on a water bath for 30 minutes to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-Chloro-5-fluoronaphthalene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow

Caption: Workflow for the synthesis of 1-Chloro-5-fluoronaphthalene.

Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 | A slight excess of sodium nitrite ensures complete diazotization. |

| Diazotization Temperature | 0-5 °C | Prevents the decomposition of the unstable diazonium salt. |

| Sandmeyer Catalyst | Copper(I) Chloride | Specific catalyst for the introduction of the chloro group.[1] |

| Reaction Temperature (Sandmeyer) | Room temp, then 50-60 °C | Initial reaction at room temperature controls gas evolution, followed by heating to drive the reaction to completion. |

| Purification Method | Column Chromatography | To isolate the pure product from by-products and unreacted starting materials. |

Discussion of the Reaction Mechanism

The synthesis of 1-Chloro-5-fluoronaphthalene via the Sandmeyer reaction proceeds through two key mechanistic stages:

1. Formation of the Diazonium Ion: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[3] The primary aromatic amine, 5-fluoro-1-naphthylamine, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the stable 5-fluoro-naphthalene-1-diazonium chloride.[3][4]

2. The Sandmeyer Reaction Mechanism: The Sandmeyer reaction itself is believed to proceed via a radical mechanism.[1][5] It is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms a diazonium radical and copper(II) chloride. The diazonium radical readily loses a molecule of nitrogen gas (N₂) to form an aryl radical. This aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final product, 1-Chloro-5-fluoronaphthalene, and regenerating the copper(I) catalyst.[2][5] The detection of biaryl byproducts in some Sandmeyer reactions supports this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Characterization of 1-Chloro-5-fluoronaphthalene

The successful synthesis of 1-Chloro-5-fluoronaphthalene should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a complex pattern of aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The spectrum will display distinct signals for the ten carbon atoms of the naphthalene ring. The carbon atoms directly attached to the chlorine and fluorine will show characteristic chemical shifts.

-

¹⁹F NMR: A singlet is expected, with its chemical shift being characteristic of a fluorine atom attached to a naphthalene ring.

-

-